

An In-depth Technical Guide to Chlorphenesin Carbamate: Chemical Structure and Properties

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Compound of Interest

Compound Name: Chlorphenesin Carbamate

CAS No.: 126632-50-6

Cat. No.: B1178527

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A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the chemical structure, physicochemical properties, and pharmacological characteristics of **chlorphenesin carbamate**. The information is intended for researchers, scientists, and professionals involved in drug development who require a thorough understanding of this centrally acting muscle relaxant.

Chemical Identity and Structure

Chlorphenesin carbamate, with the CAS number 886-74-8, is chemically known as (3-(4-chlorophenoxy)-2-hydroxypropyl)carbamate.[1][2] It is the carbamate ester of chlorphenesin.[3] The presence of a carbamate group is a key structural feature that enhances its activity compared to its parent compound, chlorphenesin.[4]

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of **chlorphenesin carbamate** is presented in Table 1. This data is essential for formulation development, analytical method development, and understanding its pharmacokinetic profile.

Table 1: Physicochemical Properties of **Chlorphenesin Carbamate**

| Property | Value | Reference(s) |
|------------------------|--|--------------|
| Molecular Formula | C ₁₀ H ₁₂ ClNO ₄ | [1] |
| Molecular Weight | 245.66 g/mol | [1] |
| IUPAC Name | (3-(4-chlorophenoxy)-2-hydroxypropyl)carbamate | [1][2] |
| CAS Number | 886-74-8 | [1][2] |
| Appearance | White to off-white crystalline powder | [5][6] |
| Melting Point | 88-92 °C | [1][2] |
| Water Solubility | 1.39 mg/mL (predicted) | [7] |
| Solubility | Freely soluble in methanol and ethanol (95%); soluble in 2-propanol; sparingly soluble in diethyl ether; slightly soluble in water; practically insoluble in hexane. | [5] |
| pKa (Strongest Acidic) | 13.61 (predicted) | [7] |
| logP | 0.96 (predicted) | [7] |

Pharmacological Properties

Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant.[1] Its therapeutic effects are attributed to its action on the central nervous system, rather than a direct effect on

skeletal muscles.[8]

Mechanism of Action

The primary mechanism of action of **chlorphenesin carbamate** is believed to be the potentiation of the inhibitory neurotransmitter γ -aminobutyric acid (GABA) at the GABA-A receptor.[2] This enhancement of GABAergic activity leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization of the neuronal membrane.[9][10] This stabilization of the neuronal membrane makes it less likely to reach the threshold for firing an action potential, thereby reducing neuronal excitability and producing muscle relaxation.[11][12] While the exact binding site on the GABA-A receptor complex has not been fully elucidated, its action as a positive allosteric modulator is the prevailing hypothesis.

Pharmacokinetics

Chlorphenesin carbamate is rapidly absorbed after oral administration.[5] It is primarily metabolized in the liver, with the main metabolite being a glucuronide conjugate.[11] Excretion occurs predominantly through the kidneys.[1] The biological half-life in humans is approximately 3.5 hours.[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **chlorphenesin carbamate** are crucial for research and quality control.

Synthesis of Chlorphenesin Carbamate

Two notable methods for the synthesis of **chlorphenesin carbamate** are described below.

Method 1: Reaction with Phosgene and Ammonolysis

This method involves a two-step process starting from 3-p-chlorophenoxy-1,2-propanediol (chlorphenesin).

- Step 1: Phosgenation: 1.0 mole of chlorphenesin is suspended in 1000 mL of benzene in a 5-liter flask equipped with a dropping funnel, thermometer, and stirrer. 1.0 mole of phosgene in 500 mL of cold, dry benzene is added dropwise over 45 minutes, maintaining the

temperature at 30°C until all solid material dissolves. 1.0 mole of triethylamine is then added dropwise, and the mixture is stirred for 45 minutes at 30°C.[1]

- Step 2: Ammonolysis: The reaction mixture is cooled to 5°C and extracted with cold water to remove triethylamine hydrochloride. The benzene fraction containing the intermediate is added to 600 mL of cold concentrated ammonium hydroxide and agitated vigorously at 5°C for 7 hours.[1]
- Purification: The crude product is filtered, dissolved in hot benzene, dried, and recrystallized from a mixture of benzene and toluene to yield crystalline **chlorphenesin carbamate**.[4]

Method 2: Microwave-Assisted Synthesis

This method offers a more efficient and environmentally friendly approach.

- Reaction Setup: In a 500 mL reaction flask equipped with a condensation reflux unit, stirrer, and thermometer, 202.6 g (1 mol) of dry chlorphenesin, 200 g (1.69 mol) of diethyl carbonate, and 4 g of alumina-supported sodium oxide catalyst are added.[13]
- Microwave Irradiation: The flask is placed in a microwave reactor, and irradiation is carried out at 100W for 150 minutes.[13]
- Work-up and Crystallization: After cooling, 100 mL of water, 60 g (1.1 mol) of ammonium chloride, and 44 g (1.1 mol) of sodium hydroxide are added. The mixture is cooled to 5-15°C and stirred for 5 hours. The resulting crystals are filtered, washed with pure water, and recrystallized from butanol.[13]

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Purity Determination

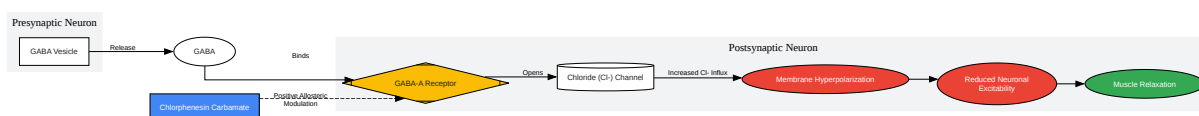
This HPLC method is suitable for the determination of **chlorphenesin carbamate** and its β -isomer impurity.

- Instrumentation: A standard HPLC system with a UV detector is used.
- Chromatographic Conditions:

- Column: Kromasil-C18 (4.6 x 250 mm, 5 μ m)[13]
- Mobile Phase: A mixture of n-hexane, isopropanol, and acetic acid (70:30:0.1 v/v/v)[13]
- Flow Rate: 1.2 mL/min[13]
- Detection Wavelength: 281 nm[13]
- Injection Volume: 10 μ L
- Sample Preparation: A solution of **chlorphenesin carbamate** is prepared in the mobile phase.
- Retention Times: Under these conditions, the retention time for **chlorphenesin carbamate** is approximately 9.09 minutes, and for the β -isomer is approximately 9.74 minutes.[13]

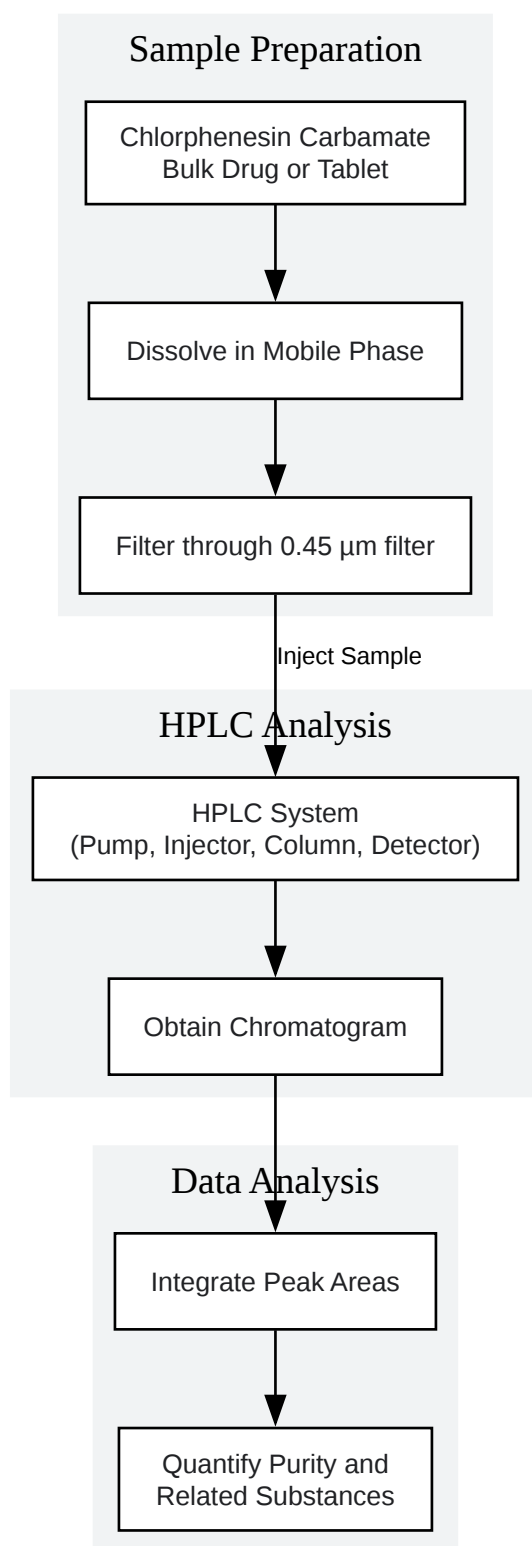
Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action and an experimental workflow for the analysis of **chlorphenesin carbamate**.



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Caption: Proposed Mechanism of Action of **Chlorphenesin Carbamate**.



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Caption: Experimental Workflow for HPLC Purity Analysis.

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